molecular formula C12H21NO3 B12589813 tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate CAS No. 649766-45-0

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate

Cat. No.: B12589813
CAS No.: 649766-45-0
M. Wt: 227.30 g/mol
InChI Key: YBXODPXGRUPFOC-UHFFFAOYSA-N
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Description

tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and a carbamate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate is used in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the modification of drug molecules to enhance their efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler derivative with similar reactivity but lacking the additional functional groups.

    tert-Butyl methyl(4-oxocyclohexyl)carbamate: A compound with a similar carbamate structure but different substituents.

Uniqueness: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where selective reactions are required.

Properties

CAS No.

649766-45-0

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(4-methyl-6-oxohex-2-enyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-10(7-9-14)6-5-8-13-11(15)16-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,13,15)

InChI Key

YBXODPXGRUPFOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C=CCNC(=O)OC(C)(C)C

Origin of Product

United States

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